N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Description
N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol core with two sulfone (dioxo) groups at the 5-position. The structure includes a 4-methoxyphenyl substituent at the 2-position of the pyrazole ring and a 4-methyl-3-nitrobenzamide group at the 3-position. The sulfone groups confer electron-withdrawing properties, enhancing stability and influencing reactivity. The 4-methoxy group contributes to lipophilicity, while the nitro and methyl groups on the benzamide moiety may modulate steric and electronic interactions in biological systems.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-12-3-4-13(9-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)14-5-7-15(30-2)8-6-14/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPCNWKDGHAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the nitrobenzamide moiety: This step typically involves the coupling of the intermediate with a nitrobenzoyl chloride or a similar reagent under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.
Material Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives, focusing on core frameworks, substituents, and reported activities.
Structural Analogues
Key Differences and Implications
- Sulfone groups in the thienopyrazol system increase oxidation stability relative to thione-containing triazoles (e.g., compounds [7–9]), which exist in tautomeric equilibrium .
- Substituent Effects: The 4-methoxy group on the phenyl ring enhances lipophilicity compared to the 2,4-difluorophenyl substituents in triazoles [7–9], which may improve membrane permeability . The 3-nitro group on the benzamide moiety introduces strong electron-withdrawing effects, contrasting with the hydrazono group in pyrazole (ii), which may facilitate hydrogen bonding in enzymatic pockets .
Biological Activity :
Research Findings and Implications
- Structural Uniqueness: The thienopyrazol core with sulfone groups distinguishes the target compound from triazole and pyrazole analogs, offering a novel scaffold for drug discovery.
- Activity Predictions : Based on pyrazole (ii), the nitro and benzamide groups in the target compound may position it as a candidate for LOX or kinase inhibition, though experimental validation is required .
- Synthetic Challenges: The fused thienopyrazol system likely demands multi-step synthesis with precise oxidation control, contrasting with simpler triazole cyclizations .
Biological Activity
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C21H17N3O5S
- Molecular Weight : 423.4 g/mol
- CAS Number : 893939-04-3
The compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the suppression of NF-κB activation in macrophages. This is crucial for reducing inflammation-related diseases.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory processes, which may lead to therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
In Vitro Studies
A study conducted on RAW 264.7 macrophages demonstrated that the compound significantly inhibited LPS-induced nitric oxide (NO) production and NF-κB activation. The relative luciferase activity values were notably lower than the vehicle control, indicating effective anti-inflammatory properties (values reported: 0.55 ± 0.09) .
Case Studies
- Anti-inflammatory Effects :
- In a controlled experiment, this compound was administered to RAW 264.7 cells. The results indicated a significant reduction in pro-inflammatory cytokines compared to untreated controls.
- Cancer Cell Line Studies :
- The compound was tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
